N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-4-6-13(7-5-12)19-10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTNBTWUYIUKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 2-(4-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
NAPMA has been explored for its potential as a therapeutic agent, particularly in the treatment of bone-related diseases such as osteoporosis. Research indicates that it effectively inhibits osteoclastogenesis, which is the differentiation of osteoclasts responsible for bone resorption. This inhibition is crucial for preventing excessive bone loss associated with osteoporosis and other metabolic bone diseases.
Mechanism of Action
The mechanism through which NAPMA operates involves its interaction with specific molecular targets, particularly in modulating cellular processes related to osteoclast differentiation. Studies have shown that NAPMA downregulates key genes involved in osteoclast formation, such as c-Fos and NFATc1, thereby inhibiting the expression of osteoclast-specific markers and reducing bone resorption activity .
Case Studies
In Vitro Studies
In vitro experiments have demonstrated that NAPMA significantly inhibits RANKL-induced osteoclastogenesis without exhibiting cytotoxic effects on bone marrow-derived macrophages. The compound's ability to downregulate genes associated with osteoclast differentiation has been quantified, showcasing its potential as a drug candidate for osteoporosis treatment .
In Vivo Studies
Further investigations involving ovariectomized animal models have highlighted NAPMA's protective effects against bone loss. Micro-computed tomography (micro-CT) and histological analyses confirmed that NAPMA treatment resulted in preserved bone density and structure, indicating its efficacy in vivo .
Organic Synthesis
Intermediate in Synthesis
In addition to its medicinal applications, NAPMA serves as an important intermediate in organic synthesis. Its unique structural features allow it to be utilized in the synthesis of more complex molecules, making it valuable in pharmaceutical development and material science .
Material Science
Development of New Materials
Research into the material science applications of NAPMA is ongoing. Its chemical properties suggest potential uses in developing new materials with specific functionalities. The compound's unique structure may influence its reactivity and binding affinity, which are critical for creating advanced materials .
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxycyclopentyl group may facilitate binding to enzymes or receptors, while the phenoxyacetamide moiety can interact with other molecular pathways. These interactions can modulate biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional and Structural Analogues
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Structure : Contains a thiophen-2-ylmethyl and pyrazol-3-yl group instead of the hydroxycyclopentylmethyl moiety.
- Applications : Approved as a flavoring agent (GRAS status) with cooling sensation properties.
- Safety: Non-genotoxic; acute exposure limit for children: 0.08 mg/kg body weight .
- Key Difference : The thiophene and pyrazole substituents confer distinct electronic and sensory properties compared to the hydroxycyclopentyl group, which may alter solubility and metabolic pathways.
Indole-Carbohydrazide Linked Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives
- Structure : Includes triazole and indole-carbohydrazide moieties (e.g., compounds 11d–11g in ).
- Applications : Potent α-glucosidase inhibitors with IC₅₀ values in micromolar ranges.
- Key Difference : Bulky aromatic substituents enhance enzyme inhibition but reduce bioavailability compared to the hydroxycyclopentyl group, which may improve water solubility .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Structure : Features a nitro group and methylsulfonyl substituent.
- Applications : Intermediate in synthesizing sulfur-containing heterocycles.
Metabolic and Toxicological Insights
- Estimated daily intake for adults: <0.1 mg/kg bw .
- Hydroxycyclopentyl Analogs : The hydroxy group may facilitate glucuronidation, enhancing detoxification compared to halogenated analogs like 11e (), which could accumulate in lipid tissues .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentyl ring, a hydroxy group, and a phenoxyacetamide moiety. Its molecular formula is C15H21NO3, with a molecular weight of 273.34 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. The hydroxy group and phenoxyacetamide moiety are crucial for binding to these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Preliminary studies suggest it may be effective against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-positive | 32 µg/mL | |
| Gram-negative | 64 µg/mL | |
| Fungi | 128 µg/mL |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.
Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with this compound significantly decreased the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenoxy group and cyclopentyl structure can significantly impact biological activity. Compounds with electron-withdrawing groups on the aromatic ring generally exhibit enhanced potency against microbial strains.
Table 2: Structure-Activity Relationship Analysis
| Compound Variant | Activity Level | Notes |
|---|---|---|
| N-[(1-hydroxycyclopentyl)methyl]-2-(3-chlorophenoxy)acetamide | High | Enhanced potency observed |
| N-[(1-hydroxycyclopentyl)methyl]-2-(4-fluorophenoxy)acetamide | Moderate | Slightly reduced activity |
| This compound | Baseline | Reference compound |
Q & A
Q. Key Variables :
- Higher yields (>70%) are reported for similar compounds when using stoichiometric ratios of 1:1.2 (amine:acylating agent) .
- Impurities from incomplete cyclopentanol dehydration can reduce purity; GC-MS or HPLC monitoring is recommended .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Look for characteristic peaks:
- δ 1.5–2.0 ppm (cyclopentyl CH₂ groups) .
- δ 6.8–7.2 ppm (aromatic protons from 4-methylphenoxy) .
- δ 2.3 ppm (methyl group on phenoxy ring) .
- 13C NMR : Confirm the acetamide carbonyl signal at ~170 ppm .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ with a molecular ion matching C₁₆H₂₁NO₃ (calc. 275.15 g/mol) .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and hydroxyl O-H stretch at ~3200 cm⁻¹ .
Validation : Cross-check with X-ray crystallography if crystalline derivatives are obtainable (e.g., halogenated analogs in ).
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for structurally related acetamides?
Methodological Answer:
Discrepancies often arise from:
- Structural Variants : Minor substituent changes (e.g., chloro vs. methoxy groups on the phenoxy ring) significantly alter bioactivity . For example, 4-methylphenoxy analogs show reduced cytotoxicity compared to 4-chlorophenoxy derivatives .
- Assay Conditions :
- Use standardized cell lines (e.g., HepG2 for liver toxicity) and control for solvent effects (DMSO >0.1% can artifactually suppress activity) .
- Validate results across multiple assays (e.g., MTT, apoptosis markers) to distinguish true cytotoxicity from false positives .
- Metabolic Stability : Hydroxycyclopentyl groups may undergo rapid glucuronidation in vitro, necessitating metabolic inhibitor co-treatment (e.g., 1-aminobenzotriazole) .
Case Study : A 2024 study found that N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide exhibited IC₅₀ = 12 μM in HeLa cells, while its methoxy analog was inactive, highlighting substituent-dependent effects .
Advanced: What strategies are effective for improving this compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility (tested in related acetamides) .
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance dissolution rates, as shown for hydrophobic acetamides .
- Co-Solvent Systems : Optimize PBS:ethanol (e.g., 70:30 v/v) for in vitro assays without precipitating the compound .
Data : A 2025 study on N-(4-ethoxyphenyl) analogs achieved 90% oral bioavailability using hydroxypropyl-β-cyclodextrin inclusion complexes .
Advanced: How can computational methods predict this compound’s interaction with biological targets (e.g., COX-2 or PPAR-γ)?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or PPAR-γ (PDB: 3DZY).
- Focus on the acetamide moiety’s hydrogen bonding with Ser530 (COX-2) or Tyr473 (PPAR-γ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD values <2.0 Å for viable leads .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with anti-inflammatory activity using datasets from PubChem .
Validation : Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degrades at >40°C (TGA data for similar compounds shows 5% weight loss at 120°C) .
- Photostability : Protect from UV light; methoxy groups are prone to photooxidation, forming quinones .
- Humidity : Store desiccated at <30% RH; hydroxyl groups promote hygroscopicity and hydrolysis .
- Solution Stability : In DMSO, stable for 6 months at -20°C; in aqueous buffers (pH 7.4), t½ = ~48 hours .
Advanced: How can researchers address discrepancies in SAR (structure-activity relationship) studies for phenoxyacetamide derivatives?
Methodological Answer:
- Orthogonal Assays : Confirm activity in both enzyme-based (e.g., COX-2 inhibition) and cell-based (e.g., IL-6 suppression) assays to rule out off-target effects .
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed activity .
- Crystallographic Data : Compare bound conformations of analogs (e.g., N-(4-chlorophenyl) derivatives in ) to refine pharmacophore models.
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify consensus trends (e.g., electron-withdrawing groups enhancing anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
